trans-3'-Hydroxycotinine-O-glucuronide
Overview
Description
Fluconazole-d4 is a deuterated form of fluconazole, an antifungal medication used to treat a variety of fungal infections. The deuterium atoms in fluconazole-d4 replace the hydrogen atoms, which can be useful in pharmacokinetic studies to track the drug’s behavior in the body. Fluconazole itself is a triazole antifungal agent that inhibits the synthesis of ergosterol, an essential component of fungal cell membranes .
Mechanism of Action
Target of Action
The primary targets of Trans-3’-Hydroxycotinine-O-glucuronide are the UDP-glucuronosyltransferase (UGT) enzymes , specifically UGT2B7, UGT1A9, UGT2B15, UGT2B4, and UGT1A4 . These enzymes play a crucial role in the glucuronidation process, which is a major pathway for the biotransformation and elimination of many endogenous and exogenous compounds .
Mode of Action
Trans-3’-Hydroxycotinine-O-glucuronide is produced when human liver microsomes are incubated with UDP-glucuronic acid . The formation of N-glucuronide exceeds the formation of O-glucuronide in most human liver microsomes .
Biochemical Pathways
The glucuronidation of Trans-3’-Hydroxycotinine is a key part of the nicotine metabolism pathway. This process is catalyzed by the UGT enzymes, which transfer glucuronic acid to the Trans-3’-Hydroxycotinine molecule . This reaction results in the formation of glucuronides, which are more water-soluble and can be readily excreted from the body .
Pharmacokinetics
The pharmacokinetics of Trans-3’-Hydroxycotinine-O-glucuronide are influenced by the activity of the UGT enzymes. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are largely determined by these enzymes. For instance, UGT2B7 exhibits the highest Trans-3’-Hydroxycotinine-O-glucuronosyltransferase activity, followed by UGT1A9, UGT2B15, and UGT2B4 . These enzymes impact the bioavailability of the compound by influencing its metabolism and excretion rates.
Result of Action
The result of the action of Trans-3’-Hydroxycotinine-O-glucuronide is the formation of glucuronides, which are major metabolites of nicotine . These glucuronides are mainly excreted in the urine of smokers . The ratio of Trans-3’-Hydroxycotinine to cotinine, termed the nicotine metabolite ratio, correlates with nicotine clearance from the body and is used as a biomarker of CYP2A6 activity .
Action Environment
The action, efficacy, and stability of Trans-3’-Hydroxycotinine-O-glucuronide can be influenced by various environmental factors. For instance, the presence of other substrates of the UGT enzymes, such as imipramine, androstanediol, and propofol, can inhibit the glucuronidation of Trans-3’-Hydroxycotinine . Additionally, genetic polymorphisms in the UGT enzymes can also impact the glucuronidation activities against Trans-3’-Hydroxycotinine .
Biochemical Analysis
Biochemical Properties
Trans-3’-Hydroxycotinine-O-glucuronide interacts with several enzymes and proteins in the body. The formation of this compound in human liver microsomes is catalyzed by UDP-glucuronosyltransferase (UGT)1A4 and UGT2B7 . These enzymes facilitate the glucuronidation process, converting trans-3’-hydroxycotinine into its O-glucuronide and N-glucuronide forms .
Cellular Effects
The presence of Trans-3’-Hydroxycotinine-O-glucuronide influences various cellular processes. It is involved in the metabolism of nicotine, which can impact cell signaling pathways and gene expression . The compound’s interactions with enzymes like UGT1A4 and UGT2B7 can also influence cellular metabolism .
Molecular Mechanism
Trans-3’-Hydroxycotinine-O-glucuronide exerts its effects at the molecular level through its interactions with enzymes involved in nicotine metabolism. It binds with UGT1A4 and UGT2B7, facilitating the glucuronidation process . This interaction can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trans-3’-Hydroxycotinine-O-glucuronide can change over time. The compound’s stability and degradation have been studied in human liver microsomes . Long-term effects on cellular function have been observed in in vitro studies .
Metabolic Pathways
Trans-3’-Hydroxycotinine-O-glucuronide is involved in the metabolic pathway of nicotine. It interacts with enzymes like UGT1A4 and UGT2B7, which are involved in the glucuronidation process . This interaction can affect metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluconazole-d4 can be synthesized through a multi-step process starting from 2-chloro-2’,4’-difluoroacetophenone. The synthesis involves the following steps:
Grignard Reaction: The addition of an aryl Grignard reagent to 2-chloro-2’,4’-difluoroacetophenone.
Epoxidation: The resulting intermediate undergoes epoxidation using a suitable oxidizing agent.
Epoxide Opening: The epoxide is then opened with 1,2,4-triazole to form fluconazole.
Industrial Production Methods
In industrial settings, the synthesis of fluconazole-d4 follows similar steps but is optimized for large-scale production. Continuous flow synthesis methods are often employed to increase efficiency and yield. This involves using a two-reactor, three-step process with no intermediate purification .
Chemical Reactions Analysis
Types of Reactions
Fluconazole-d4 undergoes various chemical reactions, including:
Oxidation: Fluconazole-d4 can be oxidized under specific conditions to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Nucleophiles: Halides or other nucleophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions include various fluconazole derivatives, which can have different antifungal properties .
Scientific Research Applications
Fluconazole-d4 is widely used in scientific research due to its stability and traceability. Some of its applications include:
Pharmacokinetic Studies: Used to track the absorption, distribution, metabolism, and excretion of fluconazole in the body.
Drug Interaction Studies: Helps in understanding how fluconazole interacts with other drugs.
Biological Research: Used to study the effects of fluconazole on fungal cells and its mechanism of action.
Comparison with Similar Compounds
Fluconazole-d4 is part of the triazole family of antifungal agents, which also includes compounds like itraconazole, voriconazole, and posaconazole. Compared to these compounds, fluconazole-d4 has the following unique features:
Deuterium Labeling: The presence of deuterium atoms makes it particularly useful for pharmacokinetic studies.
Spectrum of Activity: Fluconazole-d4 has a broad spectrum of activity against various fungal species, although it may be less effective against certain resistant strains.
Similar Compounds
Itraconazole: Another triazole antifungal with a broader spectrum of activity.
Voriconazole: Known for its effectiveness against Aspergillus species.
Posaconazole: Effective against a wide range of fungal infections, including those resistant to other azoles.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(3R,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O8/c1-18-8(7-3-2-4-17-6-7)5-9(14(18)22)25-16-12(21)10(19)11(20)13(26-16)15(23)24/h2-4,6,8-13,16,19-21H,5H2,1H3,(H,23,24)/t8-,9+,10-,11-,12+,13-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALNNKZUGHYSCT-MGKNELHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(C1=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](C[C@H](C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157860 | |
Record name | trans-3′-Hydroxycotinine-O-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132929-88-5 | |
Record name | trans-3′-Hydroxycotinine-O-glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132929-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-3'-Hydroxycotinine-O-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132929885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-3′-Hydroxycotinine-O-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying trans-3'-hydroxycotinine-O-glucuronide formation?
A: Understanding the formation of this compound is crucial because it represents a major metabolic pathway for nicotine elimination in humans. [, ] This metabolite is primarily found in the urine of smokers and serves as a valuable biomarker for assessing nicotine exposure. Research has identified specific enzymes involved in this process, particularly UDP-glucuronosyltransferases (UGTs). [] Investigating the enzymes responsible for this compound formation, like UGT2B7 and UGT1A9, can help researchers understand the variability in nicotine metabolism among individuals. [] This knowledge could potentially contribute to developing personalized smoking cessation therapies.
Q2: Can you elaborate on the analytical techniques used to study this compound in urine samples?
A: One of the research papers details a highly sensitive and specific method for quantifying nicotine metabolites, including this compound, in smokers' urine. [] The method involves Solid-Phase Extraction (SPE) to isolate the analytes of interest from the urine matrix. After extraction, the researchers employed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for separation and detection of the metabolites. This technique offers high sensitivity and specificity, enabling accurate measurement of even low concentrations of this compound in urine samples. [] This method was validated and applied to demonstrate diurnal variations and calculate elimination half-lives of nicotine metabolites. []
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